molecular formula C8H9NS B13534879 2-(2,5-Dimethylthiophen-3-yl)acetonitrile

2-(2,5-Dimethylthiophen-3-yl)acetonitrile

Cat. No.: B13534879
M. Wt: 151.23 g/mol
InChI Key: KLAHSLHBHALDBD-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-yl)acetonitrile is a nitrile-functionalized heterocyclic compound featuring a thiophene ring substituted with methyl groups at the 2- and 5-positions. This compound is notable for its electron-rich thiophene moiety, which enhances its reactivity in cross-coupling reactions, particularly in pharmaceutical and materials science applications. For example, it has been utilized in microwave-assisted Suzuki-Miyaura couplings to synthesize deazaadenine-based photoswitches, highlighting its role in constructing complex molecular architectures .

Properties

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-6-5-8(3-4-9)7(2)10-6/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAHSLHBHALDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-yl)acetonitrile typically involves the reaction of 2,5-dimethylthiophene with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Halogens (e.g., Br2), Friedel-Crafts acylation reagents

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethylthiophen-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. In materials science, its electronic properties are leveraged to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(2,5-Dimethylthiophen-3-yl)acetonitrile with two analogs:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility
This compound C₈H₉NS 151.23 Thiophene (2,5-dimethyl) Limited data; presumed soluble in polar aprotic solvents (e.g., acetonitrile)
[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile C₁₁H₆Cl₂N₂S 269.15 Thiazole (dichlorophenyl) Not explicitly reported; likely hydrophobic due to Cl substituents
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile C₁₁H₁₁N₃OS 249.29 Triazole (methoxyphenyl, thioether) Soluble in ethanol, alkaline solutions, and mineral acids

Key Observations:

  • Electron Effects: The thiophene in this compound is electron-rich, facilitating electrophilic substitution reactions. In contrast, the dichlorophenyl-thiazole analog () has electron-withdrawing Cl groups, reducing aromatic reactivity.
  • Solubility: The triazole derivative () exhibits broad solubility, including in polar and ionic media, due to its thioether and triazole groups. This contrasts with the thiophene-based compound, whose solubility profile is less characterized but likely narrower.

Biological Activity

2-(2,5-Dimethylthiophen-3-yl)acetonitrile is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiophene compounds are known for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound this compound consists of a thiophene ring substituted with two methyl groups at positions 2 and 5, and an acetonitrile group at position 3. This structure is significant as the substituents can influence the compound's reactivity and biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of thiophene derivatives, including this compound. For instance, compounds similar to this have been shown to induce cytotoxicity in various cancer cell lines. A notable study demonstrated that a related thiophene compound exhibited significant cell death in Acute Lymphoblastic Leukemia (ALL) CCRF-CEM cells after 48 hours of treatment, indicating its potential as an anti-cancer agent .

Mechanism of Action:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death. This is evidenced by phosphatidylserine externalization and caspase activation observed in treated cells .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS is a critical factor in the mechanism by which these compounds induce apoptosis .

Anti-Microbial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. Studies have indicated that compounds with a thiophene structure can exhibit activity against a range of bacterial and fungal pathogens. The specific activity of this compound in this context remains to be fully elucidated but aligns with the broader trends observed in thiophene chemistry .

Table 1: Summary of Biological Activities

Activity Description Reference
Anti-CancerInduces apoptosis in CCRF-CEM cells via ROS generation and caspase activation
Anti-MicrobialExhibits potential antimicrobial properties against various pathogens
Kinase InhibitionMay inhibit specific kinases involved in cancer progression

Synthesis and Evaluation

The synthesis of this compound involves established methods for creating thiophene derivatives. Evaluating its biological activity typically involves screening against various cell lines and pathogens to determine efficacy.

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